2-fluoro-4-formyl-3-hydroxybenzonitrile
Description
Significance of Multifunctional Aromatic Nitriles in Modern Chemical Research
Role of Nitrile, Formyl, Hydroxyl, and Fluorine Functionalities in Directing Chemical Transformations
The specific combination of nitrile, formyl, hydroxyl, and fluorine groups in 2-fluoro-4-formyl-3-hydroxybenzonitrile creates a complex and synthetically versatile molecule. Each group imparts distinct reactivity and electronic properties.
Nitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both induction and resonance. acs.org It is highly versatile and can be transformed into various other functional groups, including amines (via reduction) or carboxylic acids (via hydrolysis). pressbooks.pub In synthetic chemistry, the nitrile group can also act as a directing group in C-H bond functionalization or participate in cycloaddition reactions to build more complex cyclic systems. nih.gov
Formyl Group (-CHO): The aldehyde, or formyl group, is also strongly electron-withdrawing. It serves as a key electrophilic site for nucleophilic addition and condensation reactions, such as the formation of imines, alcohols, or carbon-carbon bonds through reactions like the Wittig olefination. pressbooks.puborgsyn.org
Hydroxyl Group (-OH): In contrast to the nitrile and formyl groups, the phenolic hydroxyl group is a strong activating group, donating electron density to the aromatic ring through resonance. libretexts.org It is an ortho, para-director in electrophilic aromatic substitution reactions and can be easily converted into ethers or esters.
Fluorine Atom (-F): Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect. libretexts.org However, it can also donate electron density weakly through resonance due to its lone pairs. This dual nature can dramatically influence a molecule's reactivity and physical properties. researchgate.net The introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. mdpi.com
The interplay of these groups on a single aromatic ring means that the molecule does not simply possess the sum of their individual reactivities. The combined electronic influences create a unique reactivity map, presenting both challenges and opportunities for selective chemical transformations.
Overview of Strategic Aromatic Substituents and their Electronic Effects
The reactivity of an aromatic ring is profoundly influenced by its substituents, which can be broadly classified based on their electronic effects: the inductive effect and the resonance effect. numberanalytics.comnumberanalytics.com The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons between the substituent and the ring. libretexts.org These effects determine whether a substituent activates or deactivates the ring towards electrophilic attack and where it directs incoming electrophiles (ortho, para, or meta positions). fiveable.me
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH (Hydroxyl) | Withdrawing | Donating | Activating | Ortho, Para |
| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -CHO (Formyl) | Withdrawing | Withdrawing | Deactivating | Meta |
| -CN (Nitrile) | Withdrawing | Withdrawing | Deactivating | Meta |
Rationale for Investigating this compound
The specific arrangement of substituents in this compound makes it a compelling target for chemical investigation due to its inherent complexity and its potential as a versatile synthetic intermediate.
Structural Complexity and Synthetic Challenges
The synthesis of polysubstituted benzenes, particularly those with a mixed array of activating and deactivating groups, is a significant challenge in organic chemistry. rsc.org The key difficulty lies in controlling the order and position of substituent introduction. libretexts.orgpressbooks.pub For this compound, the synthetic design must navigate the conflicting directing effects of its functional groups. For example, the powerful ortho, para-directing hydroxyl group is in direct opposition to the meta-directing nitrile and formyl groups. fiveable.me
Planning a successful synthesis requires a retrosynthetic approach, where the order of reactions is critical. pressbooks.publibretexts.org Introducing the wrong group first could lead to deactivation of the ring, preventing subsequent reactions, or result in the formation of undesired isomers that are difficult to separate. libretexts.orgfiveable.me Such syntheses often involve multiple steps with potentially harsh conditions, which can further complicate the process. rsc.org
Potential as a Versatile Synthetic Building Block in Organic Chemistry
Despite the synthetic hurdles, the structure of this compound is rich with potential. Each of its four distinct functionalities acts as a "handle" for further chemical modification. This multi-functional nature allows for orthogonal chemical strategies, where one functional group can be reacted selectively while leaving the others intact.
For instance:
The aldehyde can be selectively targeted for condensation or oxidation reactions.
The phenolic hydroxyl group can be alkylated or used to direct further substitution.
The nitrile offers a pathway to amines, amides, or carboxylic acids. nih.gov
The carbon-fluorine bond can, under specific conditions, undergo nucleophilic aromatic substitution.
This versatility makes the molecule an attractive precursor for constructing a wide range of more complex structures, potentially leading to new libraries of compounds for screening in drug discovery and materials science.
Overview of Existing Research Gaps and Challenges in the Synthesis and Reactivity of Similar Aromatic Systems
A significant research gap exists specifically for the compound this compound, with a notable lack of dedicated studies on its synthesis or reactivity in the available scientific literature. Research on related structures, such as 2-fluoro-4-hydroxybenzonitrile (B1301987) chemnet.comsigmaaldrich.com and 3-fluoro-4-hydroxybenzonitrile (B1304121) fluoromart.comnih.gov, has been reported, often in the context of materials science, like the development of liquid crystals. google.com
The broader challenge in this area of chemistry is the development of efficient and selective methods for synthesizing highly functionalized arenes. rsc.org Traditional methods like electrophilic aromatic substitution often suffer from a lack of regioselectivity, especially with conflicting directing groups. fiveable.me Modern approaches, including transition-metal-catalyzed cross-coupling and C-H functionalization, offer more precise control but can be limited by substrate scope, catalyst cost, and the need for pre-functionalized starting materials. rsc.org The presence of multiple reactive groups on a single molecule can also lead to catalyst poisoning or unwanted side reactions, further complicating synthetic efforts. nih.gov Overcoming these challenges to provide reliable access to complex building blocks like this compound remains an active and important area of chemical research.
Structure
3D Structure
Properties
CAS No. |
1427438-65-0 |
|---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-7-5(3-10)1-2-6(4-11)8(7)12/h1-2,4,12H |
InChI Key |
PJMLNEUECJKNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)C#N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Fluoro 4 Formyl 3 Hydroxybenzonitrile
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 2-fluoro-4-formyl-3-hydroxybenzonitrile reveals several potential disconnection points. The choice of which bond to break is critical and depends on the availability of starting materials and the robustness of the forward synthetic reactions.
Analysis of Functional Group Interdependencies and Protecting Group Considerations
The three functional groups on the benzene (B151609) ring—fluoro, formyl, and hydroxyl, along with the nitrile group—exhibit significant electronic and steric interdependencies. The electron-withdrawing nature of the fluoro and nitrile groups deactivates the aromatic ring, influencing the feasibility and regioselectivity of electrophilic aromatic substitution reactions, such as formylation. The hydroxyl group, being an activating group, directs ortho- and para- to itself.
The sensitive nature of the formyl and hydroxyl groups often necessitates the use of protecting groups during the synthesis. The hydroxyl group can be protected as an ether (e.g., methoxy (B1213986) or benzyloxy) to prevent its interference in reactions targeting other parts of the molecule. Similarly, the aldehyde can be protected as an acetal (B89532) to avoid unwanted oxidation or reduction. The choice of protecting groups is crucial and must be compatible with the reaction conditions of subsequent steps and allow for selective deprotection.
Identification of Accessible Precursor Molecules and Starting Materials
A logical retrosynthetic disconnection involves breaking the C-C bond of the formyl group, leading back to a simpler precursor like 2-fluoro-3-hydroxybenzonitrile (B1342717). This precursor can, in turn, be derived from more readily available starting materials such as 3-fluoro-4-hydroxybenzonitrile (B1304121) or other substituted fluorophenols. fluoromart.com
Another strategy involves disconnecting the nitrile group, which can be introduced via cyanation of a corresponding aryl halide. This approach would start from a precursor like 4-bromo-2-fluoro-6-hydroxybenzaldehyde.
The availability and cost of starting materials are significant factors in designing a practical synthesis. Common starting materials for the synthesis of related fluorinated benzonitriles include various substituted fluorophenols and difluorobenzene derivatives. chemicalbook.comgoogle.com
De Novo Synthesis Approaches
De novo synthesis of this compound typically involves a linear sequence of reactions to introduce the required functional groups onto the aromatic ring in a controlled manner.
Multi-step Linear Synthetic Pathways
One plausible synthetic route begins with a commercially available fluorophenol derivative. For instance, starting from 3-fluoro-4-hydroxybenzonitrile, a key transformation would be the selective introduction of a hydroxyl group at the 3-position. However, direct hydroxylation can be challenging and may lack regioselectivity.
A more controlled approach might start with a precursor where the substitution pattern is already established. For example, a synthesis could commence with 2-fluoro-4-nitroaniline. google.com Through a series of transformations including diazotization to introduce a bromine atom, followed by cyanation and subsequent reduction of the nitro group to an amine, and then diazotization to a hydroxyl group, the core structure can be built. The final formylation step would then be performed.
A patent describes a method starting from 3-fluorophenol (B1196323), which is first brominated. google.com The resulting 4-bromo-3-fluorophenol (B54050) can then undergo further functional group manipulations. Another patent details the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrophenylamine via diazotization and cyanation. google.com
The introduction of the formyl group at the C4 position, ortho to the hydroxyl group and meta to the fluorine and nitrile groups, is a critical step. Several formylation methods can be employed, with the choice depending on the specific substrate and desired regioselectivity.
The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings. However, the deactivating effect of the fluorine and nitrile groups might necessitate harsh conditions. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is another option for formylating phenols, typically directing the formyl group to the ortho position.
More modern approaches might utilize directed ortho-metalation (DoM). In this strategy, the hydroxyl group (or a protected derivative) directs a strong base to deprotonate the adjacent C4 position, creating a nucleophilic center that can then react with a formylating agent like N,N-dimethylformamide (DMF).
Recent research has also explored regioselective formylation using novel reagents. For example, Selectfluor has been used in combination with DMSO as a formylating agent for the C3-formylation of 2H-indazoles, suggesting its potential applicability to other heterocyclic and aromatic systems under microwave-assisted conditions. thieme-connect.de
The following table summarizes some key reactions and starting materials relevant to the synthesis of functionalized benzonitriles.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Bromo-2-fluorobenzonitrile | HCOOH, O₂, triethylamine, CuBr₂ in acetonitrile, 20°C, 24h, UV-irradiation | 2-Fluoro-4-hydroxybenzonitrile (B1301987) | chemicalbook.com |
| 4-Bromo-2-fluorophenol | CuCN in NMP, 150°C, 5h | 3-Fluoro-4-hydroxybenzonitrile | |
| 2-Fluoro-4-nitrophenylamine | 1. Diazotization, 2. Cyanation | 2-Fluoro-4-nitrobenzonitrile | google.com |
| 3-Fluorophenol | Bromination in organic acid | 4-Bromo-3-fluorophenol | google.com |
| 4-Formylbenzonitrile | BrCF₂CO₂K, PPh₃ in DMF, 90°C | 4-(2,2-Difluorovinyl)benzonitrile | orgsyn.org |
Nitrile Formation Methodologies
The introduction of the nitrile (-CN) functional group is a pivotal step in the synthesis of this compound. Key methodologies include cyano-dehalogenation and the dehydration of primary amides.
Cyano-Dehalogenation
This method involves the substitution of a halogen atom on the aromatic ring with a cyanide group. The Rosenmund-von Braun reaction, a classic example, utilizes copper(I) cyanide (CuCN) to convert an aryl halide into the corresponding aryl nitrile. numberanalytics.com This transformation is particularly relevant for precursors where a halogen occupies the C-1 position. For instance, a plausible precursor such as 1-bromo-2-fluoro-4-formyl-3-hydroxybenzene could be subjected to cyanation. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF, NMP, or pyridine (B92270). google.com
Modern variations of this reaction utilize palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. numberanalytics.comnih.gov For example, copper iodide/triphenylphosphine has been used as a catalytic system for the cyanation of various aryl halides. rsc.orgrsc.org Cyanide-free methods are also emerging, where the cyanide source is a less toxic reagent like formamide (B127407) or p-tosylmethyl isocyanide (TosMIC). rsc.orgrsc.orgrsc.org
A related synthesis for 2-fluoro-5-formylbenzonitrile, an isomer of the target molecule, proceeds by reacting 3-bromo-4-fluoro-benzaldehyde with cuprous cyanide, demonstrating the direct applicability of this method to similar structures. chemicalbook.com The classical Sandmeyer reaction, which converts an aryl diazonium salt (derived from an aniline) into a nitrile using copper cyanide, represents another established route. numberanalytics.comacs.org
Amide Dehydration
The dehydration of a primary amide (–CONH₂) to a nitrile is a fundamental and clean transformation in organic synthesis. rsc.orgrsc.org This approach would involve a precursor such as 2-fluoro-4-formyl-3-hydroxybenzamide. A wide array of dehydrating agents can accomplish this conversion, ranging from classic stoichiometric reagents to modern catalytic systems. researchgate.netorgoreview.com
| Reagent Class | Examples | General Conditions | Reference |
|---|---|---|---|
| Phosphorus-Based | P₂O₅, POCl₃ | Stoichiometric, often harsh/high temperature | orgoreview.com |
| Sulfur-Based | SOCl₂, TsCl | Stoichiometric, often requires base | orgoreview.com |
| Organosilicon | Silanes (e.g., PhSiH₃) with fluoride (B91410) catalyst | Catalytic, mild conditions | acs.org |
| Swern Oxidation Conditions | (COCl)₂, DMSO, Et₃N | Catalytic DMSO, mild | rsc.orgresearchgate.net |
| Cyanuric Chloride | Cyanuric Chloride/DMF | Good yields, mild | researchgate.net |
The choice of reagent depends on the tolerance of other functional groups in the molecule, namely the aldehyde and hydroxyl groups, which may require protection prior to the dehydration step. Catalytic methods, such as those using silanes with a fluoride source or Swern oxidation conditions, are generally milder and more chemoselective. researchgate.netacs.org
Fluorination Techniques on Aromatic Rings
Introducing a fluorine atom onto the benzene ring is a critical step that can be performed at various stages of the synthesis. The primary methods are electrophilic and nucleophilic aromatic fluorination. numberanalytics.com
Electrophilic Fluorination
This technique involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). sigmaaldrich.com For the synthesis of this compound, this would likely be performed on a precursor molecule before the introduction of electron-withdrawing groups like the nitrile and formyl moieties, as they deactivate the ring towards electrophilic attack. Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety. wikipedia.org
Key electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and versatile reagent. numberanalytics.comnumberanalytics.com
N-Fluorobenzenesulfonimide (NFSI): A powerful and widely used fluorinating agent. numberanalytics.comwikipedia.org
N-Fluoropyridinium salts: Another class of effective reagents. numberanalytics.comnumberanalytics.com
Nucleophilic Aromatic Fluorination (SNA)
In this approach, a fluoride ion (F-) displaces a good leaving group (e.g., -Cl, -Br, -NO₂, -OTf) from an aromatic ring that is activated by electron-withdrawing groups. numberanalytics.comalfa-chemistry.com Given the structure of the target molecule, a precursor like 2-chloro-4-formyl-3-hydroxybenzonitrile could potentially undergo nucleophilic fluorination. The presence of the formyl and nitrile groups would activate the ring for this substitution.
Common nucleophilic fluoride sources include:
Alkali metal fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used, often in polar aprotic solvents at high temperatures. numberanalytics.comalfa-chemistry.com
Tetrabutylammonium fluoride (TBAF): A more soluble source of fluoride ion. numberanalytics.com
Transition metal-catalyzed fluorination has also emerged as a powerful method, using palladium or copper complexes to facilitate the reaction on a wider range of substrates under milder conditions. numberanalytics.comnumberanalytics.com
Convergent Synthetic Strategies
Fragment Coupling Approaches
For this compound, a convergent strategy could involve coupling two simpler aromatic fragments. For example, one fragment could contain the fluoro and hydroxyl groups, while the other contains the formyl and nitrile precursors. This strategy relies on powerful carbon-carbon bond-forming reactions to join the fragments.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for fragment coupling in modern organic synthesis. The applicability of reactions like Suzuki, Heck, and Sonogashira would be on precursory fragments that are later elaborated to the final product.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org A potential strategy could involve coupling a fragment like (3-fluoro-2-hydroxyphenyl)boronic acid with a halide fragment containing the formyl and nitrile groups (or their precursors), such as 4-bromo-5-formylbenzonitrile. The reaction typically requires a base to activate the boronic acid. organic-chemistry.orgresearchgate.netresearchgate.net
Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While less direct for this specific target, it could be used to construct a larger framework from which the target molecule is derived. For instance, a Heck reaction could be used to couple a halogenated benzonitrile (B105546) derivative with an alkene that can be later oxidized to the required formyl group. researchgate.netchim.itacs.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org A plausible route could involve coupling a halogenated precursor (e.g., 1-bromo-2-fluoro-3-hydroxybenzene) with an alkyne bearing a protected aldehyde equivalent. The resulting alkyne could then be converted to the nitrile and the aldehyde deprotected. The reaction is valued for its reliability under mild conditions. wikipedia.orgacs.org
| Reaction | Coupling Partners | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron + Organohalide/Triflate | Pd catalyst, Base | Stable/low toxicity boron reagents, wide functional group tolerance. | organic-chemistry.orglibretexts.org |
| Heck | Alkene + Organohalide/Triflate | Pd catalyst, Base | Forms substituted alkenes, excellent stereoselectivity. | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Pd catalyst, Cu co-catalyst, Base | Reliable for C(sp²)-C(sp) bond formation under mild conditions. | wikipedia.orglibretexts.org |
Green Chemistry Principles and Sustainable Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free or Low-Environmental Impact Solvent Reactions
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. usc.edu
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in a solid state can dramatically reduce waste. For example, some syntheses of nitriles from aldehydes can be achieved under solvent-free conditions using microwave irradiation, which can also reduce reaction times and energy consumption. organic-chemistry.orgwjpmr.com A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an effective and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
Low-Environmental Impact Solvents: When a solvent is necessary, choosing a "green" alternative to hazardous traditional solvents is preferred. usc.eduacs.org
Bio-Based Solvents: These are derived from renewable resources like plants and include bio-alcohols (ethanol, butanol), glycerol, and limonene. numberanalytics.com Their use can reduce reliance on petrochemical feedstocks and often involves lower toxicity. numberanalytics.com
Water: As a non-toxic, inexpensive, and non-flammable solvent, water is a highly desirable medium for organic reactions where reactant solubility allows. youtube.com Some modern cross-coupling protocols, including Heck and Sonogashira reactions, have been specifically designed to be performed in water. organic-chemistry.orgorganic-chemistry.org
Ionic Liquids: These are salts that are liquid at low temperatures and are characterized by their low volatility. They can act as both solvent and catalyst and are often recyclable, simplifying product separation. rsc.orgnih.gov A green synthesis of benzonitrile has been reported using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst. rsc.orgnih.gov
Supercritical Fluids: Fluids like carbon dioxide above their critical temperature and pressure exhibit unique properties and can be used as recyclable solvent replacements. numberanalytics.com
The ideal synthetic route to this compound would incorporate these principles, for example, by using a water-based Suzuki coupling for fragment condensation or a solvent-free amide dehydration to form the final nitrile group.
Catalyst Development for Enhanced Sustainability
The development of sustainable catalytic systems is a cornerstone of modern organic synthesis, aiming to reduce environmental impact while improving efficiency. For the synthesis of this compound, catalyst development would likely focus on the key bond-forming steps: the introduction of the formyl group (formylation) and potentially the hydroxyl group (hydroxylation) or the cyano group (cyanation).
Biocatalysis: Enzymatic catalysis offers a highly sustainable alternative to traditional chemical methods. For instance, biocatalytic approaches have been successfully employed for the synthesis of fluorinated hydroxy acids, demonstrating the potential of enzymes to handle fluorinated substrates. nih.gov A potential biocatalytic route to a precursor of the target molecule could involve the use of peroxygenases for the stereoselective hydroxylation of a suitable fluorinated aromatic precursor. researchgate.net These enzymes utilize hydrogen peroxide as a green oxidant and can operate under mild conditions, significantly reducing waste and energy consumption.
Organocatalysis: Organocatalysis has emerged as a powerful tool in green chemistry, avoiding the use of often toxic and expensive metal catalysts. For the hydroxylation step, non-metal-based catalyst systems using Oxone® as a terminal oxidant in aqueous fluoroalcohol solvent systems have shown promise for the selective hydroxylation of C-H bonds. rsc.org Such a system could potentially be adapted for the direct hydroxylation of a 2-fluoro-4-formylbenzonitrile (B10758) precursor.
Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, heterogeneous catalysts are highly desirable. For a potential cyanation step from a bromo-precursor, the use of supported copper catalysts could be an alternative to homogeneous copper(I) cyanide. Similarly, for formylation, solid acid catalysts could potentially replace homogeneous Lewis or Brønsted acids, although achieving high selectivity with such systems can be challenging.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product, this compound. A plausible synthetic approach would involve the ortho-formylation of a 2-fluoro-3-hydroxybenzonitrile precursor. The directing effects of the hydroxyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups would favor substitution at the C4 position, which is ortho to the hydroxyl group. The Vilsmeier-Haack and Duff reactions are common methods for such transformations. wikipedia.orgnumberanalytics.comchemistrysteps.com
The efficiency of a formylation reaction is highly dependent on temperature, pressure, and the stoichiometric ratio of reactants.
Temperature: The reaction temperature can significantly influence both the reaction rate and the selectivity. For instance, in the Vilsmeier-Haack formylation of electron-rich aromatics, the reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity. numberanalytics.com For a moderately activated substrate like 2-fluoro-3-hydroxybenzonitrile, a moderate temperature would likely be required to achieve a reasonable reaction rate without promoting side reactions.
Pressure: Most formylation reactions, such as the Vilsmeier-Haack or Duff reaction, are typically carried out at atmospheric pressure. Therefore, pressure is not usually a critical parameter to optimize for these specific transformations.
Stoichiometry: The molar ratio of the formylating agent and any catalyst to the substrate is a critical parameter. In the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent (formed from DMF and POCl₃) is often used to drive the reaction to completion. However, using a large excess can lead to the formation of byproducts and increase the cost and waste. Optimization studies would aim to find the minimum effective amount of the formylating agent.
Table 1: Effect of Stoichiometry in an Analogous Vilsmeier-Haack Formylation
| Entry | Substrate | Formylating Agent (Equivalents) | Catalyst (Equivalents) | Temperature (°C) | Yield (%) |
| 1 | Indole | POCl₃/DMF (1.2) | - | 0 | 85 |
| 2 | Indole | POCl₃/DMF (1.5) | - | 0 | 92 |
| 3 | Indole | POCl₃/DMF (2.0) | - | 0 | 91 |
Data is illustrative and based on typical conditions for the formylation of indole, a reactive heterocycle. numberanalytics.com
Catalyst Loading: In catalytic reactions, minimizing the catalyst loading is crucial for both economic and environmental reasons. For a potential copper-catalyzed cyanation step to synthesize a precursor, optimizing the copper catalyst loading would be essential. Similarly, if a Lewis acid is used to promote formylation, its concentration would need to be carefully controlled.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material but not so long as to promote the degradation of the product or the formation of byproducts. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Table 2: Optimization of Catalyst Loading and Reaction Time in an Analogous ortho-Formylation
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 4-Methoxyphenol | MgCl₂/Et₃N | 150 | 2 | >95 | 90 |
| 2 | 4-Methoxyphenol | MgCl₂/Et₃N | 100 | 4 | >95 | 88 |
| 3 | 4-Methoxyphenol | MgCl₂/Et₃N | 150 | 6 | >95 | 85 (byproduct formation) |
Data based on the ortho-formylation of phenols using MgCl₂-triethylamine as a base system, which is analogous to the proposed reaction. mdma.chorgsyn.org
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy
Several synthetic pathways to this compound can be envisaged. A comparative analysis based on efficiency, selectivity, and atom economy is essential for selecting the most viable route for large-scale synthesis.
Route 1: Formylation of 2-Fluoro-3-hydroxybenzonitrile
This is arguably the most direct route. It would likely start with the synthesis of 2-fluoro-3-hydroxybenzonitrile, followed by a regioselective formylation at the C4 position.
Selectivity: The key challenge is the regioselectivity of the formylation. The hydroxyl group strongly directs ortho, and the C4 position is activated. However, some formylation at the C6 position might occur.
Atom Economy: The atom economy of the formylation step (e.g., Vilsmeier-Haack) is generally not very high due to the use of stoichiometric reagents like POCl₃ and the formation of salts as byproducts.
Route 2: Hydroxylation of 2-Fluoro-4-formylbenzonitrile
This route would involve the synthesis of 2-fluoro-4-formylbenzonitrile followed by a late-stage hydroxylation at the C3 position.
Efficiency: The synthesis of the precursor, 2-fluoro-4-formylbenzonitrile, may require multiple steps. The subsequent hydroxylation of an aromatic C-H bond can be challenging and may result in low yields.
Selectivity: Directing the hydroxyl group to the C3 position would be difficult due to the electronic effects of the existing substituents (formyl and cyano groups are meta-directing, fluoro is ortho-para directing). This would likely lead to a mixture of isomers.
Atom Economy: The atom economy of the hydroxylation step could be high if a catalytic system with an environmentally benign oxidant (like H₂O₂) is used.
Route 3: Multi-step Synthesis from a Simpler Precursor (e.g., 3-Fluorophenol)
This route could involve a sequence such as: protection of the hydroxyl group of 3-fluorophenol, followed by bromination, cyanation, formylation, and finally deprotection.
Selectivity: Each step would need to be highly selective to be viable. For example, the regioselectivity of the bromination and formylation steps would be critical.
Table 3: Comparative Analysis of Hypothetical Synthetic Routes
| Route | Key Transformation | Advantages | Disadvantages | Estimated Atom Economy |
| 1 | Formylation of 2-fluoro-3-hydroxybenzonitrile | More convergent, potentially higher overall yield. | Relies on the availability and regioselective formylation of the precursor. | Moderate |
| 2 | Hydroxylation of 2-fluoro-4-formylbenzonitrile | Potentially high atom economy for the hydroxylation step. | Poor regioselectivity expected for the hydroxylation. | Potentially High (for the last step) |
| 3 | Multi-step from 3-fluorophenol | Starts from a simple, readily available material. | Long synthetic sequence, low overall yield and atom economy. | Low |
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Formyl 3 Hydroxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 2-fluoro-4-formyl-3-hydroxybenzonitrile. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular framework can be constructed.
Multi-dimensional NMR experiments are instrumental in deciphering complex proton and carbon environments by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are connected through two or three chemical bonds. sdsu.edu For this compound, COSY spectra would show correlations between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected 2D experiment that correlates protons with their directly attached carbons (one-bond connectivity). sdsu.edu This is crucial for assigning the carbon signals of the aromatic CH groups by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This proton-detected 2D experiment reveals longer-range couplings between protons and carbons over two to four bonds. sdsu.edu HMBC is particularly valuable for assigning quaternary carbons (those without attached protons), such as the carbons of the nitrile (C≡N), formyl (C=O), hydroxyl (C-OH), and fluorine-bearing (C-F) groups, by observing their correlations with nearby protons. emerypharma.com For instance, the aldehyde proton would show an HMBC correlation to the formyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. researchgate.net In this compound, NOESY could reveal through-space interactions between the aldehyde proton and the adjacent aromatic proton, helping to confirm the conformation of the formyl group relative to the ring.
These 2D NMR techniques, when used in concert, provide a robust and detailed assignment of all proton and carbon signals, solidifying the structural elucidation of the molecule. researchgate.netresearchgate.net
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent probe for the local electronic environment. wikipedia.orghuji.ac.il
In this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is highly sensitive to the nature of the substituents on the aromatic ring. biophysics.org The observed shift for the fluorine atom, ortho to a hydroxyl group and meta to both a formyl and a nitrile group, provides key diagnostic information. researchgate.net Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) would be observed in the proton-coupled ¹⁹F spectrum, appearing as a distinct splitting pattern that helps to confirm the substitution pattern on the benzene ring. wikipedia.org
Table 1: Representative ¹⁹F NMR Data
| Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|
| This compound | Not specified | Data not available in search results |
| 2-Fluoro-4-hydroxybenzonitrile (B1301987) | ACETONE-D6 | Data available but not specified in snippet spectrabase.com |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. udel.edu Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.
For this compound, the proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment. libretexts.org
Aromatic Carbons: The six carbons of the benzene ring will resonate in the typical aromatic region (approximately 100-160 ppm). The carbon attached to the fluorine (C-F) will show a large one-bond coupling (¹JCF), resulting in a doublet, which is a key identifying feature. The carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF).
Formyl Carbon: The carbon of the aldehyde group (CHO) is highly deshielded and will appear significantly downfield, typically in the range of 185-195 ppm.
Nitrile Carbon: The carbon of the nitrile group (C≡N) resonates in a characteristic region, generally between 115-125 ppm.
The specific chemical shifts provide a detailed fingerprint of the molecule's carbon skeleton. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-H | 110 - 140 |
| Aromatic C-F | 150 - 165 (as a doublet due to ¹JCF) |
| Aromatic C-OH | 155 - 165 |
| Aromatic C-CHO | 130 - 140 |
| Aromatic C-CN | 100 - 115 |
| Nitrile (C≡N) | 115 - 125 |
Note: These are general predicted ranges. Actual values can vary based on solvent and other factors.
Proton (¹H) NMR spectroscopy is one of the most fundamental techniques for structural analysis, providing information about the number, type, and connectivity of hydrogen atoms in a molecule.
In the ¹H NMR spectrum of this compound, the following signals are expected:
Aldehyde Proton (-CHO): A highly deshielded singlet appearing far downfield, typically between 9.5 and 10.5 ppm. This distinct chemical shift is characteristic of an aldehyde proton.
Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm). These two protons will appear as doublets of doublets due to coupling to each other (ortho-coupling, ³JHH) and to the fluorine atom (³JHF and ⁴JHF). The specific coupling constants are invaluable for confirming the substitution pattern.
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary significantly depending on concentration, solvent, and temperature.
The integration of these signals would correspond to a 1:1:1:1 ratio for the aldehyde, two aromatic, and hydroxyl protons, respectively.
Table 3: Representative ¹H NMR Data for a Related Compound (4-Fluorobenzonitrile)
| Assignment | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |
|---|---|---|
| H-A | 7.683 | dd, J(A,B)=9.1, J(A,F)=5.1 |
| H-B | 7.187 | dd, J(B,F)=8.2, J(A,B)=9.1 |
Source: chemicalbook.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. nih.govuni-siegen.de These methods are complementary and provide characteristic "fingerprint" spectra that are highly specific to the molecule's structure and functional groups. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecules, which is active for vibrations that cause a change in the dipole moment. uni-siegen.de Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the molecule's polarizability. nih.gov
For this compound, vibrational spectroscopy is used to confirm the presence of its key functional groups:
Hydroxyl (-OH) group: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.
Aldehyde (C=O) group: A strong, sharp absorption band in the IR spectrum around 1680-1700 cm⁻¹ due to the C=O stretching vibration.
Nitrile (C≡N) group: A sharp, medium-intensity absorption in the IR spectrum in the 2220-2260 cm⁻¹ region. spectroscopyonline.com
Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-F Bond: A strong absorption in the IR spectrum typically found in the 1000-1400 cm⁻¹ region.
Raman spectroscopy would also show characteristic bands for these groups, with the symmetric vibrations of the aromatic ring and the nitrile stretch often being particularly strong. s-a-s.org
The stretching vibration of the carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a characteristic band in both IR and Raman spectra. The position of this band is sensitive to the electronic environment of the nitrile group. spectroscopyonline.com
For this compound, an aromatic nitrile, the C≡N stretching frequency is expected to be in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic π-system typically lowers the frequency compared to saturated aliphatic nitriles (which appear at 2240-2260 cm⁻¹). spectroscopyonline.com The presence of both electron-withdrawing (formyl, fluoro) and electron-donating (hydroxyl) substituents on the ring will modulate the exact position of this band, providing further insight into the electronic structure of the molecule. This sharp and distinct peak serves as a reliable diagnostic marker for the nitrile functionality. spectrabase.comspectroscopyonline.com
Table 4: Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Typical IR Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aldehyde (C=O) | C=O Stretch | 1680 - 1700 (strong, sharp) |
| Nitrile (C≡N) | C≡N Stretch | 2220 - 2240 (sharp, medium) |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
Characterization of Aldehyde (C=O, C-H) and Hydroxyl (O-H) Vibrational Modes
The vibrational properties of the aldehyde and hydroxyl functional groups in this compound are key to understanding its reactivity and intermolecular interactions. Infrared (IR) spectroscopy is a powerful tool for probing these specific vibrations.
The stretching vibration of the carbonyl group (C=O) in the aldehyde typically appears as a strong absorption band in the region of 1680-1700 cm⁻¹. The precise frequency can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom and nitrile group, as well as the electron-donating hydroxyl group, can modulate the C=O bond strength and, consequently, its vibrational frequency.
The aldehyde C-H stretching vibration is characterized by two weak absorption bands, one typically appearing between 2800 and 2900 cm⁻¹ and the other between 2700 and 2800 cm⁻¹. These are often referred to as Fermi doublets.
The hydroxyl (O-H) stretching vibration is highly sensitive to hydrogen bonding. In a non-associated state (in a dilute solution of a non-polar solvent), a sharp absorption band is expected around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group and the nitrile or aldehyde oxygen can lead to a broad and intense absorption band at lower frequencies, typically in the range of 3200-3500 cm⁻¹. The extent of this shift provides insight into the strength of the hydrogen bonding network within the crystal lattice.
Aromatic Ring Vibrations and Substitution Pattern Analysis
The substitution pattern on the benzene ring of this compound gives rise to a characteristic set of vibrational modes. The C-C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands are diagnostic of the substitution pattern.
The in-plane and out-of-plane C-H bending vibrations also provide valuable structural information. The out-of-plane C-H bending bands, which appear in the 675-900 cm⁻¹ region, are particularly useful for confirming the substitution pattern of the aromatic ring. The specific frequencies of these vibrations are determined by the positions of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidationnih.gov
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By providing highly accurate mass measurements, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization (ESI-MS) Studiessigmaaldrich.com
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.netnih.gov In positive ion mode, the molecule can be observed as the protonated species [M+H]⁺. In negative ion mode, deprotonation of the acidic hydroxyl group leads to the [M-H]⁻ ion. The high accuracy of HRMS allows for the confirmation of the expected molecular formula, C₈H₄FNO₂. uni.lu
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For the [M+H]⁺ ion, characteristic fragmentation pathways may involve the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO). The [M-H]⁻ ion can undergo fragmentation through the loss of the formyl radical (CHO) or other characteristic cleavages.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. nih.govnih.gov For this compound, GC-MS can be employed to assess its purity. The compound will exhibit a specific retention time in the gas chromatogram, and the corresponding mass spectrum will show the molecular ion and characteristic fragment ions, confirming its identity.
This technique is also invaluable for the identification of any potential by-products from its synthesis. By analyzing the mass spectra of other peaks in the chromatogram, it is possible to elucidate the structures of impurities, providing crucial information for optimizing the reaction conditions and purification procedures.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysisnih.gov
The definitive three-dimensional structure of this compound in the solid state can be determined using single-crystal X-ray diffraction. nih.govosti.gov This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The X-ray crystal structure reveals the precise geometry of the molecule. The bond lengths of the C-F, C=O, C-N, and O-H bonds, as well as the bonds within the aromatic ring, can be determined with high precision. These experimental values can be compared with theoretical calculations to understand the electronic effects of the various substituents.
The bond angles within the molecule, particularly those around the substituted carbon atoms of the benzene ring, provide insight into any steric strain or electronic repulsion between adjacent functional groups. The torsion angles describe the conformation of the molecule, for instance, the orientation of the aldehyde and hydroxyl groups relative to the plane of the aromatic ring. This information is crucial for understanding the intermolecular interactions that govern the crystal packing.
Elucidation of Intermolecular Interactions
The presence of hydrogen-bond donors (hydroxyl group) and acceptors (nitrile, carbonyl oxygen, and fluorine), alongside a π-rich aromatic system, predisposes this compound to a variety of intermolecular interactions that dictate its crystal packing and macroscopic properties.
Halogen Bonding: The fluorine atom in this compound, being highly electronegative, is generally a weak halogen bond donor. However, in certain geometric arrangements, it could participate in halogen bonding, interacting with a nucleophilic region of an adjacent molecule. The significance of such interactions would likely be secondary to the more dominant hydrogen bonds.
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of multiple electron-withdrawing groups (formyl, nitrile, and fluorine), suggests the potential for π-π stacking interactions. These interactions would likely occur in an offset or parallel-displaced fashion to minimize electrostatic repulsion and maximize attractive van der Waals forces between the aromatic rings of neighboring molecules.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Significance |
| Hydrogen Bonding | O-H (hydroxyl) | O (carbonyl), N (nitrile) | High |
| C-H (aromatic, formyl) | O (carbonyl), N (nitrile), F | Moderate to Low | |
| Halogen Bonding | C-F | Nucleophilic region | Low |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
This table is based on theoretical predictions derived from the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the aromatic system and the attached functional groups. The chromophore, in this case, is the entire substituted benzene ring system.
π-π* Transitions in the Aromatic System
The benzene ring and its substituents constitute a conjugated system. The absorption of UV light can promote electrons from the bonding π orbitals to the antibonding π* orbitals. For substituted benzenes, multiple absorption bands corresponding to π-π* transitions are typically observed. The presence of the formyl and nitrile groups, which extend the conjugation, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. The hydroxyl and fluoro groups, through their electronic effects, will further modulate the energies of these transitions.
n-π* Transitions of Carbonyl and Nitrile Groups
Both the carbonyl group (C=O) of the formyl substituent and the nitrile group (C≡N) possess non-bonding electrons (n electrons) on the oxygen and nitrogen atoms, respectively. Consequently, n-π* transitions, where an electron is promoted from a non-bonding orbital to an antibonding π* orbital, are possible. These transitions are typically weaker in intensity than π-π* transitions and appear at longer wavelengths. The n-π* transition of the carbonyl group is a well-characterized feature in the UV-Vis spectra of aldehydes and ketones. The nitrile group's n-π* transition is generally very weak and often obscured by stronger absorptions.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Substituted Aromatic Ring | Shorter Wavelength (UV-B/C) | High |
| π → π | Substituted Aromatic Ring | Longer Wavelength (UV-A) | Moderate |
| n → π | Carbonyl Group (C=O) | Longest Wavelength (UV-A/Visible) | Low |
| n → π | Nitrile Group (C≡N) | UV Region | Very Low |
This table represents predicted values based on the analysis of the molecule's functional groups and electronic structure.
Further experimental and computational studies are necessary to precisely quantify the bond lengths, angles, and spectral absorption maxima for this compound, which will provide a more definitive understanding of this multifaceted compound.
Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Formyl 3 Hydroxybenzonitrile
Reactions at the Formyl Group
The aldehyde (formyl) group is a primary site for a variety of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions.
Oxidation Pathways to Carboxylic Acid
The formyl group of 2-fluoro-4-formyl-3-hydroxybenzonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 2-fluoro-4-carboxy-3-hydroxybenzonitrile, also known as 2-fluoro-4-hydroxybenzoic acid. ossila.comsigmaaldrich.com This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of reagent may depend on the desired reaction conditions and the need to avoid side reactions with other functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate, for instance, in the synthesis of polyesters and other polymers. ossila.com
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Fluoro-3-hydroxy-4-cyanobenzoic acid | Strong oxidizing agent, reaction may require careful temperature control. |
| Jones Reagent (CrO₃/H₂SO₄) | 2-Fluoro-3-hydroxy-4-cyanobenzoic acid | Typically carried out in acetone. |
Reduction Pathways to Primary Alcohol
The formyl group can be selectively reduced to a primary alcohol, affording 2-fluoro-3-hydroxy-4-(hydroxymethyl)benzonitrile. synquestlabs.com This conversion is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is often the reagent of choice due to its compatibility with other functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent that can also reduce the nitrile group.
Table 2: Reduction of this compound
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2-Fluoro-3-hydroxy-4-(hydroxymethyl)benzonitrile | Selective for the formyl group. |
Nucleophilic Additions to Carbonyl Carbon (e.g., Grignard, Wittig, Aldol (B89426) Condensation)
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reaction: The addition of Grignard reagents (R-MgX) to the formyl group results in the formation of a secondary alcohol after an acidic workup. The choice of the R group in the Grignard reagent determines the nature of the substituent added to the carbonyl carbon. The presence of the acidic phenolic proton would require the use of at least two equivalents of the Grignard reagent, with the first equivalent deprotonating the hydroxyl group. A patent describing the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) from a protected 3-fluorophenol (B1196323) derivative involves a Grignard reaction, indicating the compatibility of this reaction type with the substituted benzene (B151609) ring. google.com
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglumenlearning.comlibretexts.org Reaction of this compound with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.org The structure of the resulting alkene is dependent on the specific ylide used. organic-chemistry.org Wittig reagents are known to be compatible with a range of functional groups, including hydroxyl and nitrile groups, making this a feasible transformation for this substrate. wikipedia.org
Aldol Condensation: In the presence of a base or acid catalyst, an aldehyde with α-hydrogens can undergo an aldol addition or condensation. sigmaaldrich.comyoutube.com While this compound itself lacks α-hydrogens and cannot self-condense, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy aldehyde or ketone, which could subsequently dehydrate to form an α,β-unsaturated system.
Condensation Reactions and Imine/Enamine Formation
The formyl group readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comchadsprep.comyoutube.comyoutube.com
Imine Formation: Reaction with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The pH of the reaction medium is a critical parameter for successful imine formation. libretexts.org
Enamine Formation: The reaction with a secondary amine (R₂NH) yields an enamine. youtube.comyoutube.commasterorganicchemistry.commakingmolecules.comyoutube.com In this case, after the initial nucleophilic addition and formation of an iminium ion, a proton is removed from an adjacent carbon atom (if available) to form a carbon-carbon double bond conjugated with the nitrogen atom. youtube.com Since this compound lacks α-hydrogens, the formation of a traditional enamine is not possible. However, reactions with certain secondary amines could potentially lead to other products.
Reactions at the Nitrile Group
The nitrile group is another key functional moiety in this compound, offering pathways to amides and carboxylic acids through hydrolysis.
Hydrolysis to Amide and Carboxylic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions. lumenlearning.comyoutube.comlibretexts.org The reaction typically proceeds in two stages. Initially, the nitrile is converted to a primary amide (2-fluoro-4-formyl-3-hydroxybenzamide). With continued heating and in the presence of acid or base, the amide can be further hydrolyzed to the corresponding carboxylic acid (2-fluoro-4-formyl-3-hydroxybenzoic acid), with the liberation of ammonia (B1221849) or an ammonium (B1175870) salt. libretexts.org It is possible to stop the reaction at the amide stage by using milder conditions and carefully controlling the reaction time. youtube.com
Table 3: Hydrolysis of the Nitrile Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-Fluoro-4-formyl-3-hydroxybenzamide | 2-Fluoro-4-formyl-3-hydroxybenzoic acid |
Reduction to Primary Amine
The conversion of the nitrile group to a primary amine (a benzylamine (B48309) derivative) is a fundamental transformation in organic synthesis. This reduction is typically achieved through catalytic hydrogenation. For benzonitriles, various catalyst systems have been explored to achieve high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts which can arise from the condensation of the intermediate imine with the product amine.
Commonly employed catalysts include transition metals like palladium and nickel. acs.orgrsc.orgbme.hu For instance, studies on benzonitrile (B105546) hydrogenation have shown that supported palladium catalysts can effectively facilitate this reaction. acs.orgresearchgate.net The process often follows a consecutive reaction pathway where the benzonitrile is first hydrogenated to benzylamine, which can then undergo further hydrogenolysis. acs.org
A non-noble nickel-based catalyst, specifically a carbon-coated Ni/NiO@C composite, has demonstrated high efficacy for the hydrogenation of various aromatic nitriles to their corresponding primary amines under relatively mild conditions (e.g., 120 °C, 10 bar H₂). rsc.orgchemrxiv.org This system shows excellent tolerance for other functional groups on the aromatic ring, including halogens and methoxy (B1213986) groups, achieving high conversion (>99%) and selectivity (up to 98%). rsc.orgchemrxiv.org Given this tolerance, it is expected that this compound could be selectively reduced to 2-fluoro-4-formyl-3-hydroxybenzylamine using such a catalyst, likely with the formyl and hydroxyl groups remaining intact under controlled conditions.
Table 1: Catalyst Systems for Benzonitrile Reduction to Primary Amine
| Catalyst System | Typical Conditions | Selectivity for Primary Amine | Reference |
|---|---|---|---|
| Supported Palladium (e.g., Pd/Al₂O₃) | 30°C, 6 bar H₂, two-phase solvent | High (up to 95%) | researchgate.net |
| Carbon-Coated Nickel (Ni/NiO@C) | 120°C, 10 bar H₂, 4 h | Very High (up to 98%) | rsc.orgchemrxiv.org |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to construct five-membered heterocyclic rings. researchgate.net These reactions are valuable for synthesizing important classes of compounds like tetrazoles and isoxazoles.
One of the most common [3+2] cycloadditions is the reaction of a nitrile with an azide (B81097), typically sodium azide, to form a tetrazole ring. researchgate.net This "click reaction" is often catalyzed and can be applied to a wide range of aromatic nitriles to produce 5-substituted-1H-tetrazoles in good yields. researchgate.net It is plausible that this compound would react with sodium azide under appropriate conditions (e.g., in a solvent like DMSO at elevated temperatures) to yield the corresponding tetrazolyl-substituted phenol (B47542).
Another significant [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides. mdpi.comyoutube.com Benzonitrile N-oxide, for example, can react with various dipolarophiles. mdpi.com In the context of this compound, it would act as the dipolarophile in a reaction with a suitable nitrile oxide, leading to the formation of a 1,2,4-oxadiazole (B8745197) derivative. The regioselectivity of such cycloadditions is governed by the electronic properties of the substituents on both the nitrile and the 1,3-dipole. mdpi.com
Additionally, nitriles can undergo [2+2+2] cycloadditions with two alkyne molecules, a reaction often catalyzed by transition metals like cobalt or rhodium, to form substituted pyridine (B92270) rings. uwindsor.ca However, the conditions required for such reactions are often harsh and the compatibility with the other functional groups on this compound would need to be carefully considered. A more recent development involves the metal- and additive-free [2+2+2] cyclization of vinyl thianthrenium salts with nitriles to construct pyrimidines, where electron-donating groups on the benzonitrile enhance its nucleophilicity and can lead to higher yields. rsc.org
Reactions at the Hydroxyl Group
Esterification and Etherification
The phenolic hydroxyl group in this compound is amenable to standard derivatization reactions such as esterification and etherification. These reactions are crucial for modifying the compound's properties and for its use as a building block in more complex structures, such as liquid crystals. google.com
Esterification can be readily achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 2-cyano-3-formyl-4-fluorophenyl acetate.
Etherification , most commonly performed via the Williamson ether synthesis, involves first deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. For instance, methylation would produce 2-fluoro-4-formyl-3-methoxybenzonitrile. Research on related compounds, like 2-fluoro-4-hydroxybenzonitrile (B1301987), has utilized these esterification reactions to synthesize materials with liquid-crystalline properties. google.com
Oxidation to Quinone or Carbonyl (if applicable based on position)
The oxidation of phenols can lead to various products, including quinones. However, the feasibility and outcome of this reaction are highly dependent on the substitution pattern of the aromatic ring. For this compound, the hydroxyl group is positioned ortho to a formyl group and para to a fluorine atom.
Direct oxidation to a stable benzoquinone derivative is challenging for this specific substitution pattern. The formation of a p-quinone would require the removal of the fluorine atom, while the formation of an o-quinone would involve the formyl-bearing carbon. Phenolic oxidation can be promoted by various reagents, including metal-catalyzed systems with hydroperoxides. beilstein-journals.org However, these reactions can be complex, and given the electron-withdrawing nature of the substituents, the oxidation potential of the phenol is likely increased, making the reaction more difficult. Furthermore, the presence of the aldehyde (formyl) group, which is itself susceptible to oxidation to a carboxylic acid, complicates the selective oxidation of the hydroxyl group. Under strong oxidizing conditions, degradation of the ring is a significant possibility.
Chelation and Coordination Chemistry with Metal Centers
The ortho-formylphenol moiety (a salicylaldehyde (B1680747) derivative) within the this compound structure is a classic bidentate chelating ligand. nih.govnih.gov Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the adjacent formyl oxygen can coordinate to a metal center to form a stable six-membered ring.
Studies on variously substituted salicylaldehydes have demonstrated their excellent chelating properties, particularly towards iron(III). nih.govnih.gov These ligands coordinate to the Fe(III) ion in a bidentate fashion through the phenolate (B1203915) and aldehyde oxygen atoms. nih.gov The formation of these metal complexes can be monitored by techniques such as UV-visible spectrophotometry and NMR spectroscopy. nih.gov It is highly probable that this compound would form stable complexes with a variety of transition metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺) in a similar manner. The fluorine and nitrile substituents would modulate the electronic properties of the ligand and, consequently, the stability and spectroscopic properties of the resulting metal complexes.
Table 2: Potential Metal Chelation by this compound
| Metal Ion | Potential Coordination Mode | Expected Ligand Atoms | Reference Analogue |
|---|---|---|---|
| Fe(III) | Bidentate | Phenoxide oxygen, Formyl oxygen | Substituted Salicylaldehydes nih.govnih.gov |
| Al(III) | Bidentate | Phenoxide oxygen, Formyl oxygen | Substituted Salicylaldehydes nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring towards substitution is governed by the combined electronic effects of the four existing substituents.
Electrophilic Aromatic Substitution (EAS) In EAS, the incoming electrophile attacks the electron-rich positions of the ring. The hydroxyl group is a powerful activating, ortho, para-director. The fluoro group is a deactivating, but also ortho, para-director. The formyl and nitrile groups are both strongly deactivating, meta-directors.
The directing effects can be summarized as follows:
-OH group directs ortho (position 2, occupied by F) and para (position 6).
-F atom directs ortho (position 1, occupied by CHO, and position 3, occupied by OH) and para (position 5).
-CHO group directs meta (position 2, occupied by F, and position 6).
-CN group directs meta (position 3, occupied by OH, and position 5).
Considering these effects, the hydroxyl group is the most powerful activating group. The positions ortho and para to it are the most activated. Position 2 is already substituted. Therefore, position 6 is the most likely site for electrophilic attack, as it is para to the strongly activating -OH group and meta to the deactivating -CHO group. Position 5 is also a possibility, being para to the fluorine and meta to the nitrile, but is generally less favored than the position activated by the hydroxyl group.
Nucleophilic Aromatic Substitution (NAS) NAS reactions are favored on electron-poor aromatic rings, particularly when a good leaving group is present and is positioned ortho or para to strong electron-withdrawing groups. osti.govlibretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom is the most likely leaving group. Its reactivity is significantly enhanced by the presence of the ortho-formyl group and the para-nitrile group, both of which are strong electron-withdrawing groups capable of stabilizing the negative charge of the intermediate Meisenheimer complex. youtube.com
Therefore, the fluorine atom at position 2 is activated towards displacement by a variety of nucleophiles (e.g., alkoxides, amines, thiols). For example, reaction with sodium methoxide (B1231860) would be expected to displace the fluoride (B91410) to yield 2-methoxy-4-formyl-3-hydroxybenzonitrile. This SNAr pathway provides a powerful method for introducing a wide range of functionalities at position 2. researchgate.net
Regioselectivity Considerations Influenced by Substituents
The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents: the fluoro, formyl, and hydroxyl groups. The hydroxyl group (-OH) is a potent activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the formyl (-CHO) and cyano (-CN) groups are strong deactivating groups, directing electrophiles to the meta position. The fluorine atom exhibits a dual role; it is inductively electron-withdrawing (deactivating) but can act as a weak π-donor (ortho-, para-directing) through its lone pairs.
In electrophilic aromatic substitution reactions, the positions on the benzene ring exhibit varied reactivity due to the combined influence of these substituents. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the position ortho to it. However, this position is sterically hindered by the adjacent formyl group. The other ortho position is occupied by the fluorine atom. The position para to the hydroxyl group is occupied by the cyano group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the hydroxyl group and meta to the formyl and cyano groups.
| Position | Substituent Effects | Predicted Reactivity |
| C5 | ortho to -OH (activating), meta to -CHO (deactivating), meta to -CN (deactivating) | Most likely site for electrophilic substitution |
| C6 | ortho to -F (weakly directing), meta to -OH (activating) | Less favored due to the weaker directing effect of fluorine |
Halogen-Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.orguwindsor.ca Both the hydroxyl and fluorine substituents on the this compound ring can potentially act as DMGs.
The hydroxyl group is a potent DMG. However, its acidic proton will be readily deprotonated by the strong base, forming a phenoxide. This phenoxide can still direct the metalation, but the formyl group is sensitive to nucleophilic attack by organolithium reagents. Therefore, protection of the aldehyde, for instance as an acetal (B89532), would likely be necessary before attempting a DoM reaction.
Fluorine is also known to be an effective DMG, capable of directing lithiation to the adjacent C-H bond. harvard.edu In the case of this compound, this would correspond to the deprotonation at the C1 position, which is also activated by the adjacent hydroxyl group. The competition between the directing effects of the hydroxyl (or phenoxide) and fluoro groups would determine the ultimate site of metalation. Given the stronger directing ability of the hydroxyl group, metalation is more probable at the C5 position, assuming the aldehyde is protected.
| Directing Group | Potential Site of Metalation | Considerations |
| Hydroxyl (-OH) | C5 | Requires protection of the formyl group. |
| Fluorine (-F) | C1 | Likely less favored than direction by the hydroxyl group. |
Influence of Substituents on Aromatic Reactivity
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, could potentially be displaced by a strong nucleophile, particularly if the reaction is facilitated by the electron-withdrawing groups in the ortho and para positions.
| Substituent | Electronic Effect | Influence on Reactivity |
| Hydroxyl (-OH) | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Activating towards electrophilic substitution |
| Formyl (-CHO) | Strongly electron-withdrawing (resonance and inductive) | Deactivating towards electrophilic substitution, activating towards nucleophilic substitution |
| Cyano (-CN) | Strongly electron-withdrawing (resonance and inductive) | Deactivating towards electrophilic substitution, activating towards nucleophilic substitution |
| Fluorine (-F) | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) | Deactivating towards electrophilic substitution, potential leaving group in SNAr |
Transition Metal-Catalyzed Coupling Reactions Involving Aromatic Halides
Potential for C-F Bond Activation and Functionalization
The activation and functionalization of C-F bonds is a challenging but increasingly important area of research in organic synthesis. nih.govunblog.frrsc.org The high bond dissociation energy of the C-F bond makes it relatively inert. However, transition metal catalysts, particularly those based on nickel and palladium, have been shown to mediate the cleavage of C-F bonds, enabling their participation in cross-coupling reactions. rsc.org
In this compound, the C-F bond at the C2 position could potentially be activated by a suitable transition metal catalyst. This would allow for the introduction of a variety of substituents at this position through reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The success of such a reaction would depend on finding a catalytic system that can overcome the high energy barrier of C-F bond cleavage without promoting side reactions involving the other functional groups present in the molecule.
Cross-Coupling at Other Potential Halogenation Sites
While the focus is often on the existing C-F bond, it is also conceivable to introduce other halogens (Cl, Br, I) onto the aromatic ring at the more activated C5 position via electrophilic halogenation. These newly introduced halogens would be more readily activated in transition metal-catalyzed cross-coupling reactions than the C-F bond. This two-step strategy of halogenation followed by cross-coupling could provide a more accessible route to functionalized derivatives of this compound.
| Halogen | Position of Introduction | Reactivity in Cross-Coupling |
| F | C2 (existing) | Low |
| Cl | C5 (hypothetical) | Moderate |
| Br | C5 (hypothetical) | High |
| I | C5 (hypothetical) | Very High |
Multi-component Reactions Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The diverse functionalities present in this compound make it an attractive candidate for use as a building block in MCRs.
The aldehyde group can participate in a variety of MCRs, such as the Ugi, Passerini, or Biginelli reactions. For example, in an Ugi four-component reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. The presence of the hydroxyl and cyano groups could lead to subsequent intramolecular cyclizations, further increasing the molecular complexity of the product. The nitrile group itself could also participate in certain MCRs, for example, by undergoing addition of nucleophiles generated in situ.
The successful application of this compound in MCRs would open up avenues for the rapid synthesis of diverse and complex molecular scaffolds with potential applications in medicinal chemistry and materials science.
Computational and Theoretical Investigations of 2 Fluoro 4 Formyl 3 Hydroxybenzonitrile
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms in space. Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov
For 2-fluoro-4-formyl-3-hydroxybenzonitrile, the geometry is expected to be largely planar due to the sp² hybridization of the benzene (B151609) ring atoms. Key structural questions that DFT can answer include the preferred orientation of the formyl (-CHO) and hydroxyl (-OH) groups and the extent of any intramolecular hydrogen bonding between them. The energetic properties, such as the heat of formation and total energy, provide insights into the molecule's thermodynamic stability. nih.gov
Table 1: Predicted Key Geometrical Parameters for this compound
This interactive table outlines the principal geometric parameters that would be determined through DFT calculations. The values represent the kind of data obtained from such an analysis.
| Parameter | Atoms Involved | Predicted Value (Å or °) | Significance |
| Bond Length | C-F | ~1.35 Å | Reflects the high polarity of the carbon-fluorine bond. |
| Bond Length | C=O (formyl) | ~1.22 Å | Typical double bond character. |
| Bond Length | O-H (hydroxyl) | ~0.97 Å | Standard hydroxyl bond length. |
| Bond Length | C≡N (cyano) | ~1.16 Å | Characteristic triple bond of a nitrile. |
| Dihedral Angle | C-C-C=O | ~180° or ~0° | Determines the orientation of the formyl group relative to the ring. |
| Dihedral Angle | C-C-O-H | ~0° | Indicates the orientation of the hydroxyl proton. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. cymitquimica.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group. The LUMO is anticipated to be distributed over the electron-deficient cyano and formyl groups.
Table 2: FMO Energetic Properties
This table presents the type of data generated from an FMO analysis, which is crucial for predicting the molecule's reactivity.
| Property | Description | Predicted Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Negative value | Relates to ionization potential; higher energy means better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative or small positive value | Relates to electron affinity; lower energy means better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Positive value | Indicates chemical reactivity and stability. |
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.
For this compound, the EPS analysis would likely show:
Negative Regions: Concentrated around the electronegative oxygen atoms of the hydroxyl and formyl groups, as well as the nitrogen atom of the cyano group. These are the primary sites for interaction with electrophiles.
Positive Regions: Located around the hydroxyl hydrogen and the aldehydic hydrogen, making them susceptible to attack by nucleophiles.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of a chemical bond based on the topology of the electron density (ρ). AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs) found between two bonded atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ), characterize the nature of the interaction.
Shared Interactions (Covalent Bonds): Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density. This would be expected for the C-C, C-H, C-F, C=O, and C≡N bonds.
Closed-Shell Interactions (Ionic bonds, van der Waals, hydrogen bonds): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density. This would describe any potential intramolecular hydrogen bond between the hydroxyl hydrogen and the formyl oxygen (O-H···O=C).
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and interactions with solvent molecules.
For this compound, MD simulations could be used to:
Analyze Conformational Isomers: Investigate the rotation around the single bonds connecting the formyl and hydroxyl groups to the aromatic ring.
Study Intramolecular Hydrogen Bonding: Determine the stability and lifetime of the intramolecular hydrogen bond between the adjacent hydroxyl and formyl groups in different environments.
Simulate Solution Behavior: Model how the molecule interacts with various solvents, which can influence its conformation and reactivity. Studies on similar molecules like 2-fluoro-4-hydroxy benzoic acid have used such techniques to explore conformational switching. mdpi.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. ossila.com For this molecule, predictions would show distinct signals for the two aromatic protons, the aldehydic proton, and the hydroxyl proton. The electron-withdrawing groups would generally shift the signals of nearby protons and carbons downfield. The fluorine atom would induce characteristic splitting patterns in the signals of adjacent nuclei. acs.org
IR Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov These calculations help in assigning experimental bands to specific vibrational modes. For this compound, strong characteristic absorption bands would be predicted for the stretching vibrations of the C≡N (~2230 cm⁻¹), C=O (~1700 cm⁻¹), O-H (~3300 cm⁻¹), and C-F (~1250 cm⁻¹) bonds.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations for this compound would likely predict π → π* transitions associated with the conjugated aromatic system, influenced by the various substituents.
No Published Research Found for this compound
A comprehensive search for published scientific literature and data on the chemical compound this compound has yielded no specific research pertaining to its computational and theoretical investigations.
Despite a thorough review of chemical databases and scientific search engines, no studies detailing the reaction mechanism elucidation through transition state calculations or Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies for this particular molecule could be identified. The search for data on the development of chemical reactivity and selectivity descriptors, as well as any correlation with experimental data for this compound, also returned no results.
While information on structurally related compounds is available, the explicit focus of this inquiry is solely on this compound. The absence of specific literature for this compound prevents the creation of a scientifically accurate article on the requested topics.
Basic identification information for the compound is available in public databases.
Applications in Advanced Organic Synthesis and Material Sciences
Role as a Key Intermediate in the Synthesis of Complex Organic Frameworks
The multifunctionality of 2-fluoro-4-formyl-3-hydroxybenzonitrile makes it an ideal precursor for a variety of complex organic structures. The aldehyde and hydroxyl groups can readily participate in condensation reactions, while the nitrile and fluoro groups offer sites for further functionalization or can be used to tune the electronic properties of the resulting molecules.
The presence of the salicylaldehyde (B1680747) moiety (a formyl group ortho to a hydroxyl group) in this compound is a classic feature utilized in the synthesis of macrocyclic ligands. This compound can undergo Schiff base condensation reactions with various diamines or polyamines to form macrocyclic structures. The fluorine and nitrile substituents can influence the electronic properties and pre-organization of the ligand, potentially enhancing its selectivity for specific metal ions.
Table 1: Potential Macrocyclic Ligand Synthesis via Schiff Base Condensation
| Reactant 1 | Reactant 2 (Example Diamines) | Resulting Macrocycle Type |
| This compound | Ethylenediamine | Tetradentate [N₂O₂] Schiff base macrocycle |
| This compound | 1,3-Diaminopropane | Tetradentate [N₂O₂] Schiff base macrocycle |
| This compound | Diethylenetriamine | Pentadentate [N₃O₂] open-chain or macrocyclic ligand |
While direct synthesis of cryptands from this specific precursor is not widely documented, its structure suggests potential for multi-step strategies to create three-dimensional cage-like molecules.
The reactivity of the aldehyde and hydroxyl groups allows for the incorporation of this compound into polymeric structures. It can serve as a monomer or a branching unit in the synthesis of functional polymers and dendrimers. The polar nitrile and hydroxyl groups can enhance the solubility and thermal stability of the resulting polymers, while the fluorine atom can impart desirable properties such as hydrophobicity and chemical resistance.
The general approach for polymerization could involve condensation polymerization or its use as a core molecule for the divergent synthesis of dendrimers.
This compound is a valuable scaffold for the synthesis of a wide array of heterocyclic compounds. The ortho-hydroxybenzaldehyde structure is a well-known precursor for coumarins, chromones, and benzofurans. The nitrile group can also participate in cyclization reactions to form nitrogen-containing heterocycles.
Table 2: Examples of Heterocyclic Systems Derivable from this compound
| Heterocyclic System | Key Reaction Type |
| Coumarins | Perkin, Knoevenagel, or Wittig reactions |
| Chromones | Reactions with 1,3-dicarbonyl compounds |
| Benzofurans | Cyclization reactions involving the hydroxyl group |
| Quinolines | Friedländer annulation with α-methylene ketones |
Development of Novel Catalysts and Ligands
The ability to form stable complexes with metal ions, coupled with the potential for introducing chirality, makes this compound a promising candidate for the development of novel catalysts and ligands.
By reacting this compound with chiral amines or amino alcohols, a variety of chiral Schiff base ligands can be synthesized. These ligands, when complexed with transition metals, can act as catalysts for a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The fluorine substituent can influence the Lewis acidity of the metal center, potentially modulating the activity and enantioselectivity of the catalyst.
The rigid structure and multiple coordination sites of this compound make it a suitable building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In MOF synthesis, the hydroxyl and nitrile or carboxylate (if the nitrile is hydrolyzed) groups can coordinate to metal ions or clusters, forming extended porous networks. For COFs, the formyl group can undergo condensation reactions with amines to form imine-linked frameworks. The fluorine and nitrile functionalities within the pores of these materials could lead to specific guest interactions and enhanced gas sorption properties.
Applications in Sensors and Optoelectronic Materials
The multifunctionality of this compound positions it as a promising candidate for the development of sophisticated sensors and optoelectronic materials. The interplay between its electron-withdrawing (fluoro, formyl, nitrile) and electron-donating (hydroxyl) groups on the aromatic ring can be harnessed to create materials with tailored electronic and photophysical properties.
Design of Fluorescent Probes based on Chemical Principles of Fluorescence
Fluorescent probes are molecules designed to detect specific analytes or environmental changes through a variation in their fluorescence emission. researchgate.net The design of such probes often relies on modulating processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or specific chemical reactions that alter the fluorophore's structure. researchgate.netrsc.org The title compound, while not strongly fluorescent itself, is an excellent scaffold for creating "turn-on" fluorescent probes.
The core principle involves a chemical reaction between the probe and the target analyte, which converts the non-fluorescent probe into a highly fluorescent product. nih.gov The aldehyde group (-CHO) of this compound is an ideal reaction site for this purpose. For instance, it can react with hydrazine-containing analytes or hydrazine-functionalized recognition units to form a fluorescent hydrazone product. nih.gov This reaction extends the π-conjugated system of the molecule, often leading to a significant increase in fluorescence intensity. The hydroxyl and fluoro groups can further tune the emission wavelength and quantum yield of the resulting fluorophore. researchgate.net
Table 1: Role of Functional Groups in Designing Fluorescent Probes
| Functional Group | Role in Probe Design | Potential Reaction/Interaction |
|---|---|---|
| Formyl (-CHO) | Primary reaction site for analyte binding. | Condensation reaction with hydrazines or amines to form fluorescent hydrazones or Schiff bases. nih.gov |
| Hydroxyl (-OH) | Modulates electronic properties (ICT); can act as a protonation/deprotonation site for pH sensing. | Influences the electron density of the aromatic ring, affecting the emission wavelength. |
| Fluoro (-F) | Fine-tunes photophysical properties through inductive effects; can enhance photostability. | Alters the energy levels of molecular orbitals, potentially increasing the fluorescence quantum yield. |
| Nitrile (-CN) | Acts as a strong electron-withdrawing group, influencing the ICT character. | Enhances the polarity of the molecule and can participate in specific interactions. |
The design strategy would involve creating a probe that is initially non-fluorescent due to a quenching mechanism. Upon reaction with a specific target, this quenching pathway is disrupted, "turning on" the fluorescence. This approach has been successfully used to detect various species, including biomolecules. nih.gov
Development of Photochromic Systems (Chemical Mechanism and Structural Transformations)
Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, induced by electromagnetic radiation. nih.gov This property is central to applications like rewritable optical data storage, smart windows, and anti-counterfeiting inks. nih.gov
While this compound is not itself photochromic, its functional groups make it a key precursor for synthesizing photochromic molecules, such as spiropyrans. A common photochromic mechanism involves the light-induced cleavage of a C-O spiro bond in a colorless spiropyran (SP) form, leading to the formation of a planar, conjugated, and colored merocyanine (B1260669) (MC) form. This process is reversible, with the MC form reverting to the SP form upon exposure to different wavelength of light or heat. nih.gov
The synthesis of a spiropyran derivative could be envisioned starting from this compound. The aldehyde group can undergo a Knoevenagel condensation with a methylene (B1212753) indoline (B122111) derivative, a common step in spiropyran synthesis. nih.gov The hydroxyl group on the benzonitrile (B105546) moiety could then participate in the formation of the pyran ring, completing the spiropyran structure. The fluoro and nitrile substituents would be expected to modulate the stability and photochemical properties of both the closed spiropyran and open merocyanine forms, influencing aspects like coloring efficiency and fatigue resistance.
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The specific arrangement of hydrogen bond donors and acceptors, as well as other functionalities in this compound, makes it a compelling building block for creating ordered supramolecular architectures.
Self-Assembly Studies via Hydrogen Bonding or Other Non-Covalent Interactions
Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent forces. nih.gov Hydrogen bonding is a particularly strong and directional interaction used to control the formation of these assemblies. surrey.ac.uk
The this compound molecule possesses a hydroxyl group (-OH), which is a strong hydrogen bond donor, and carbonyl (-C=O), nitrile (-C≡N), and fluoride (B91410) (-F) groups, which can act as hydrogen bond acceptors. nih.gov This combination allows for the formation of robust and predictable self-assembly patterns. For example, the hydroxyl group of one molecule can form a strong O-H···O hydrogen bond with the formyl group of a neighboring molecule, or an O-H···N bond with the nitrile group. This could lead to the formation of one-dimensional chains or tapes. In the solid state, these chains could further organize into two-dimensional sheets or three-dimensional networks, potentially stabilized by weaker C-H···O or C-H···F interactions. nih.govresearchgate.net
Host-Guest Interactions for Molecular Recognition
Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule through molecular recognition. wikipedia.org This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.orgthno.org
The title compound can participate in host-guest chemistry in two principal ways:
As a Guest: Due to its relatively small size and multiple interaction sites, this compound can act as a guest, fitting into the cavity of host molecules like cyclodextrins, calixarenes, or cucurbiturils. thno.org The specific recognition would be dictated by the complementarity in size, shape, and chemical properties between the guest and the host's cavity.
As a Precursor to a Host: The compound serves as a versatile starting material for the synthesis of larger, more complex host molecules. Through multi-step synthesis, the formyl and hydroxyl groups can be used as handles to build macrocyclic structures. The functionalities originating from the title compound could then be positioned within the macrocycle's cavity to act as specific binding sites for recognizing and binding small guest molecules or ions. nih.govnih.gov The fluoro and nitrile groups would contribute to the electronic environment of the binding pocket, enhancing binding selectivity. nih.gov
Development of Novel Organic Reactions and Methodologies Where the Compound Acts as a Reagent or Substrate
The reactivity of this compound, stemming from its distinct functional groups, makes it a valuable substrate for developing new synthetic methodologies. The presence of aldehyde, phenol (B47542), and fluorinated aromatic nitrile moieties in one molecule allows for a wide range of selective chemical transformations.
The aldehyde group is particularly versatile. It can undergo:
Oxidation: Conversion to a carboxylic acid, for example, using sodium chlorite, to produce 2-fluoro-4-carboxy-3-hydroxybenzonitrile. nih.gov
Reduction: Selective reduction to a primary alcohol.
Condensation Reactions: Formation of Schiff bases with primary amines or imines.
Nucleophilic Addition: Reactions with organometallic reagents like Grignards to form secondary alcohols.
Wittig-type Reactions: Conversion of the aldehyde to an alkene.
The phenolic hydroxyl group can be readily converted into an ether or ester, allowing for further functionalization. The aromatic ring itself, activated by the hydroxyl group and influenced by the fluoro and nitrile substituents, can participate in electrophilic or nucleophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to ensure selectivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under specific conditions. The ability to perform selective reactions on one functional group while leaving the others intact is key to its utility in complex molecule synthesis. psu.edu
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Class |
|---|---|---|
| Formyl | Oxidation | Carboxylic Acid |
| Formyl | Reductive Amination | Amine |
| Formyl | Wittig Reaction | Alkene |
| Hydroxyl | Etherification (e.g., Williamson) | Ether |
| Hydroxyl | Esterification | Ester |
| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid |
Emerging Research Directions and Future Perspectives on 2 Fluoro 4 Formyl 3 Hydroxybenzonitrile
Exploration of Unconventional Synthetic Pathways (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of complex aromatic compounds like 2-fluoro-4-formyl-3-hydroxybenzonitrile is increasingly benefiting from modern synthetic methodologies that offer greater efficiency, safety, and scalability over traditional batch processes.
Flow Chemistry: Continuous-flow synthesis presents a powerful alternative for the production of fine chemicals. nih.govthieme-connect.de By utilizing microreactors or packed-bed reactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates and reagents. thieme-connect.de For a multi-step synthesis of a substituted benzonitrile (B105546), a continuous-flow setup could telescope several reaction stages—such as C-N bond formation, hydrogenation, and cyclization—into a single, streamlined process, minimizing manual handling and purification steps. nih.gov The superior heat and mass transfer in flow reactors is particularly advantageous for managing exothermic reactions, a common challenge in aromatic chemistry. thieme-connect.de
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate potent redox reactions under mild conditions. researchgate.netyoutube.comyoutube.com Organic dyes or metal complexes, when excited by light, can facilitate challenging transformations that were previously reliant on harsh reagents or transition metals. researchgate.netrsc.org For instance, photoredox catalysis has been successfully employed for the cyanation of arenes and the synthesis of 2-substituted benzothiazoles from nitriles and thiophenols. rsc.orgacs.org Applying this technology to the synthesis of this compound or its precursors could offer novel, energy-efficient routes. For example, a direct C-H functionalization approach, enabled by a suitable photocatalyst, could introduce the nitrile group onto a pre-functionalized aromatic ring, bypassing traditional methods like the Sandmeyer reaction. researchgate.netacs.org
A comparison of potential synthetic approaches is summarized in the table below.
Table 1: Comparison of Synthetic Methodologies| Feature | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |
|---|---|---|---|
| Control | Limited control over gradients | Precise control of T, P, time youtube.com | High temporal/spatial control |
| Safety | Higher risk with exotherms | Enhanced safety, small volumes thieme-connect.de | Generally mild conditions researchgate.net |
| Scalability | Often challenging | Readily scalable by numbering-up | Can be limited by light penetration |
| Efficiency | Can be lower due to workups | High throughput, potential for automation nih.gov | High quantum yields possible |
| Sustainability | Higher solvent/energy use | Reduced waste, better energy efficiency | Uses light as a traceless reagent rsc.org |
Investigation of Advanced Catalytic Transformations Mediated by the Compound's Functional Groups
The three distinct functional groups of this compound (aldehyde, phenol (B47542), and nitrile) provide multiple handles for subsequent, advanced catalytic transformations, enabling its use as a versatile building block.
Formyl Group (Aldehyde): The aldehyde is a gateway to a vast array of chemical transformations. It can undergo catalytic hydrogenation to a benzyl (B1604629) alcohol, oxidation to a carboxylic acid, or participate in C-C bond-forming reactions like the Aldol (B89426), Wittig, or Grignard reactions. More advanced applications could involve asymmetric catalysis to introduce new stereocenters or its use in multicomponent reactions to rapidly build molecular complexity.
Hydroxyl Group (Phenol): The phenolic hydroxyl group can be readily transformed through O-alkylation or O-acylation. Its acidity allows it to act as a directing group in electrophilic aromatic substitution or as a ligand for metal catalysts. In catalysis, the hydroxyl group can play a crucial role in directing reactions to specific positions on the aromatic ring or in stabilizing catalytic intermediates through hydrogen bonding.
Nitrile Group: The nitrile functionality is a versatile precursor for other nitrogen-containing groups. It can be catalytically hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine. Furthermore, nitriles can participate in cycloaddition reactions to form heterocyclic structures like tetrazoles or triazines, which are valuable scaffolds in medicinal chemistry. The nitrile group's strong electron-withdrawing nature also significantly influences the reactivity of the entire molecule.
Deepening the Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Studies
A thorough understanding of the interplay between the compound's functional groups is essential for predicting its behavior and designing new applications. Advanced physical organic studies can provide these critical insights.
Computational modeling (e.g., Density Functional Theory) can be used to predict molecular geometry, electronic properties (such as electrostatic potential and frontier molecular orbitals), and reaction pathways. These studies can elucidate how the electron-withdrawing effects of the fluoro and nitrile groups, combined with the electron-donating/directing effect of the hydroxyl group, influence the reactivity of the aldehyde and the aromatic ring.
Spectroscopic techniques, particularly matrix-isolation IR spectroscopy combined with narrowband laser irradiation, can be used to study the different conformational isomers of the molecule. mdpi.com By selectively exciting specific vibrational modes (like an O-H overtone), it is possible to induce and observe conformational changes, providing direct experimental data on intramolecular energy transfer and the relative stabilities of different conformers. mdpi.com This knowledge is crucial for understanding how the molecule's shape affects its ability to interact with enzymes, receptors, or other molecules in supramolecular assemblies.
Integration into Novel Supramolecular Architectures and Dynamic Covalent Chemistry Systems
The functional groups of this compound make it an ideal candidate for constructing complex, ordered systems through both non-covalent and reversible covalent interactions.
Supramolecular Architectures: The hydroxyl group is a potent hydrogen bond donor, while the nitrile nitrogen, formyl oxygen, and hydroxyl oxygen are all potential hydrogen bond acceptors. researchgate.net This allows the molecule to self-assemble into well-defined one-, two-, or three-dimensional networks. researchgate.net The planar aromatic ring can also participate in π-π stacking interactions, further stabilizing these assemblies. The interplay of hydrogen bonding and halogen-related interactions could lead to the formation of intricate crystal structures like ribbons or layers. researchgate.netresearchgate.net
Dynamic Covalent Chemistry (DCC): DCC involves the formation of covalent bonds that are reversible under specific conditions, allowing systems to self-correct and assemble into the most thermodynamically stable product. nih.govrsc.org The aldehyde functionality of this compound is perfectly suited for DCC, primarily through the formation of imine or hydrazone bonds by reaction with amines or hydrazines, respectively. mdpi.com These reversible reactions can be used to create dynamic systems like macrocycles, molecular cages, or responsive polymer networks known as vitrimers. rsc.orgrsc.org The reversibility can be controlled by external stimuli like pH or temperature, making these materials "smart" and adaptable. mdpi.comnih.gov
Potential for Sustainable Chemical Processes and Advanced Materials Development
The unique properties of this compound position it as a valuable component in the development of sustainable technologies and advanced materials.
Advanced Materials Development: The ability to form ordered supramolecular assemblies and participate in dynamic covalent chemistry makes this molecule a prime candidate for creating novel functional materials.
Liquid Crystals: Similar fluorinated hydroxybenzonitriles are used as intermediates for liquid crystal displays (LCDs). archivemarketresearch.comnih.gov The polarity, rigidity, and specific shape imparted by the functional groups are key to achieving the desired mesogenic properties.
Porous Polymers and Frameworks: By using the aldehyde in dynamic covalent reactions with multi-functional linkers, it is possible to construct porous organic polymers or covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
Responsive Materials: Integrating the molecule into polymer networks via its dynamic covalent linkages could lead to self-healing materials or chemical sensors. nih.gov For example, a polymer containing imine bonds derived from the aldehyde could dissociate and reform in response to pH changes, altering the material's properties on demand. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
